molecular formula C11H16N2O2 B2887512 N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide CAS No. 2094353-74-7

N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide

Cat. No.: B2887512
CAS No.: 2094353-74-7
M. Wt: 208.261
InChI Key: OFZDPHSVTBJXGN-UHFFFAOYSA-N
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Description

N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Enoyl Group: The enoyl group is introduced via an acylation reaction, often using acryloyl chloride in the presence of a base such as triethylamine.

    Formation of the Cyclobutane Ring: The cyclobutane ring is formed through a cycloaddition reaction, which may involve photochemical or thermal conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the enoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced compounds with saturated bonds.

    Substitution: Substituted azetidine derivatives with new functional groups.

Scientific Research Applications

N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

N-[1-(prop-2-enoyl)azetidin-3-yl]cyclobutanecarboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-[1-(prop-2-enoyl)azetidin-3-yl]acetic acid and 3-(prop-1-en-2-yl)azetidin-2-one share structural similarities.

    Uniqueness: The presence of both the azetidine and cyclobutane rings in this compound distinguishes it from other compounds, providing unique chemical and biological properties.

Properties

IUPAC Name

N-(1-prop-2-enoylazetidin-3-yl)cyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-10(14)13-6-9(7-13)12-11(15)8-4-3-5-8/h2,8-9H,1,3-7H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZDPHSVTBJXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)NC(=O)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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